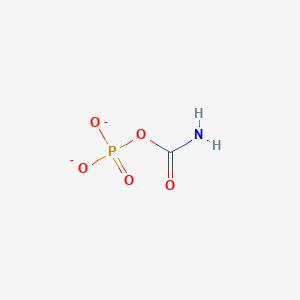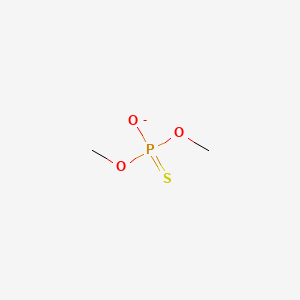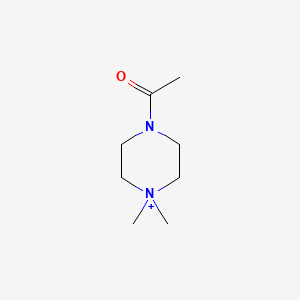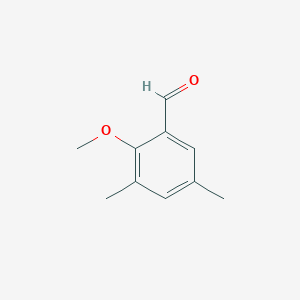![molecular formula C24H34N4O4S B1231709 1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea is a member of quinolines.
Aplicaciones Científicas De Investigación
Chemosensor Development
- A study by Meng et al. (2018) explored the creation of a sensitive and selective fluorescent chemosensor based on a derivative of this compound for detecting lead (Pb2+) ions. The chemosensor exhibited an “on–off” fluorescence response to Pb2+ with high specificity and sensitivity, highlighting its potential in environmental monitoring and safety applications (Meng et al., 2018).
Antimicrobial and Larvicidal Activities
- Compounds related to the query chemical have been synthesized and tested for their antimicrobial and mosquito larvicidal activities. A study by Rajanarendar et al. (2010) demonstrated significant antibacterial, antifungal, and larvicidal effects, suggesting their potential in developing new antimicrobial agents and mosquito control strategies (Rajanarendar et al., 2010).
- Holla et al. (2006) also synthesized novel derivatives with demonstrated antibacterial and antifungal properties, further supporting the potential of these compounds in pharmaceutical applications (Holla et al., 2006).
Quinoline Derivatives Research
- Reisch et al. (1993) and Culbertson et al. (1987) conducted studies on quinoline derivatives, exploring their chemical properties and potential applications in medicine and chemistry. These studies contribute to the broader understanding of compounds related to the queried chemical (Reisch et al., 1993); (Culbertson et al., 1987).
Potential in Antibacterial Research
- The synthesis of several 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives and their evaluation as antibacterial agents has been a focus of research, as highlighted in studies by Domagala et al. (1988) and Zhang et al. (1991). These studies indicate the relevance of quinoline derivatives in the development of new antibacterial agents (Domagala et al., 1988); (Zhang et al., 1991).
Exploration in Heterocyclic Chemistry
- Mamedov et al. (2007) explored the synthesis of bis-spirothiazoloquinoxalines, contributing to the field of heterocyclic chemistry and providing insights into the structural and chemical properties of these complex molecules (Mamedov et al., 2007).
Antiplatelet and Antimicrobial Activities
- The compound and its derivatives have been evaluated for antiplatelet activity, as shown in a study by Mazzei et al. (1990), indicating potential therapeutic applications in cardiovascular diseases (Mazzei et al., 1990).
- Additionally, Srinivasan et al. (2010) synthesized and evaluated novel fluoroquinolone derivatives for their antibacterial and antifungal activities, showcasing the compound's potential in addressing microbial resistance (Srinivasan et al., 2010).
Propiedades
Fórmula molecular |
C24H34N4O4S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C24H34N4O4S/c1-3-27(4-2)7-8-28(24(33)25-15-19-6-5-9-30-19)16-18-12-17-13-21-22(32-11-10-31-21)14-20(17)26-23(18)29/h12-14,19H,3-11,15-16H2,1-2H3,(H,25,33)(H,26,29) |
Clave InChI |
QICCVORXDPWWGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CC1=CC2=CC3=C(C=C2NC1=O)OCCO3)C(=S)NCC4CCCO4 |
SMILES canónico |
CCN(CC)CCN(CC1=CC2=CC3=C(C=C2NC1=O)OCCO3)C(=S)NCC4CCCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)


![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

